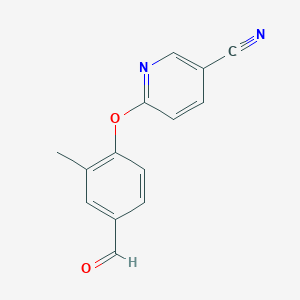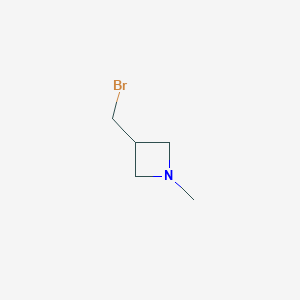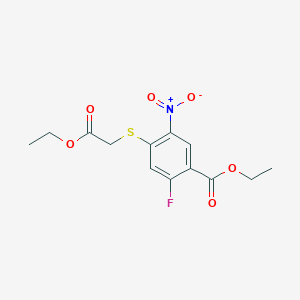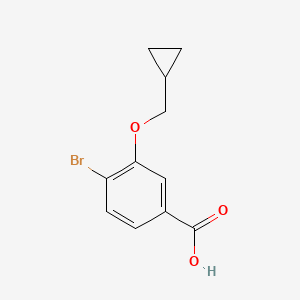![molecular formula C10H12N2 B1398067 1-Isopropyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1221153-83-8](/img/structure/B1398067.png)
1-Isopropyl-1H-pyrrolo[2,3-c]pyridine
Vue d'ensemble
Description
“1-isopropyl-1H-pyrrolo[2,3-c]pyridine” is a heterocyclic compound with a molecular formula of C10H12N2 . It has recently gained attention in the field of medicinal chemistry due to its promising bioactivity and potential applications.
Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .
Applications De Recherche Scientifique
Analyse complète des applications de la 1-Isopropyl-1H-pyrrolo[2,3-c]pyridine
La this compound est un composé hétérocyclique qui a attiré l’attention en chimie médicinale en raison de sa bioactivité prometteuse et de ses applications potentielles. Vous trouverez ci-dessous une analyse détaillée de ses applications de recherche scientifique dans divers domaines.
Synthèse de molécules biologiquement actives : La structure de la this compound sert de noyau pour la synthèse de molécules biologiquement actives. Sa similitude avec les bases puriques comme l’adénine et la guanine en fait un échafaudage précieux en chimie médicinale . Les chercheurs utilisent ce composé pour créer des analogues qui peuvent interagir avec des cibles biologiques, conduisant potentiellement à de nouveaux agents thérapeutiques.
Développement d’agents anticancéreux : Des composés dérivés de la this compound ont été explorés pour leurs propriétés anticancéreuses. La possibilité de modifier la structure de base permet le développement de thérapies ciblées qui peuvent interférer avec la prolifération et la survie des cellules cancéreuses .
Thérapies neuroprotectrices : Les maladies neurodégénératives sont un axe majeur de la recherche pharmaceutique. Des dérivés de la this compound sont étudiés pour leurs effets neuroprotecteurs, ce qui pourrait conduire à des traitements pour des affections telles que la maladie d’Alzheimer et la maladie de Parkinson .
Applications anti-inflammatoires : Le potentiel anti-inflammatoire des dérivés de la this compound est un autre domaine d’intérêt. En modulant les voies inflammatoires, ces composés pourraient être utilisés pour traiter diverses maladies inflammatoires chroniques .
Gestion des maladies cardiovasculaires : La recherche indique que les dérivés de la this compound peuvent avoir des applications dans la gestion des maladies cardiovasculaires. Leur rôle dans la régulation de la glycémie suggère des avantages potentiels dans des affections comme l’hypertension et l’hyperlipidémie .
Agents antimicrobiens : L’activité antimicrobienne des dérivés de la this compound fait l’objet d’une étude. Ces composés pourraient conduire à de nouveaux traitements pour les infections bactériennes et virales, ce qui répond à la préoccupation croissante de la résistance aux antibiotiques .
Traitement du diabète : En raison de leur efficacité à réduire la glycémie, des dérivés de la this compound sont envisagés pour le traitement du diabète et des troubles métaboliques associés .
Recherche chimique et synthèse : En recherche chimique, la this compound est utilisée comme élément constitutif de la synthèse de molécules complexes. Sa structure polyvalente permet une large gamme de modifications chimiques, ce qui en fait un outil précieux en chimie synthétique .
Mécanisme D'action
Target of Action
The primary target of 1-isopropyl-1H-pyrrolo[2,3-c]pyridine is the colchicine-binding site . This compound acts as an inhibitor of this site, which is crucial in the functioning of microtubules . Microtubules play a fundamental role in various biological processes, such as cell mitosis, cytokinesis, and signal transduction .
Mode of Action
This compound interacts with its target by forming hydrogen bonds with colchicine sites Thra179 and Asnb349 . This interaction disrupts the balance of microtubule dynamics, leading to mitotic arrest .
Biochemical Pathways
The compound affects the pathways related to microtubule dynamics. By inhibiting the colchicine-binding site, it disrupts the balance between depolymerization and polymerization of microtubules . This disruption leads to mitotic arrest, affecting the cell cycle and potentially leading to cell death .
Pharmacokinetics
It is noted that the compound conforms well to lipinski’s rule of five , suggesting good bioavailability.
Result of Action
The compound’s action results in significant cellular effects. It causes G2/M phase cell cycle arrest and apoptosis . This is due to the disruption of microtubule dynamics, which is crucial for cell division .
Analyse Biochimique
Biochemical Properties
1-isopropyl-1H-pyrrolo[2,3-c]pyridine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has shown inhibitory activity against fibroblast growth factor receptors, which are crucial in cell proliferation and differentiation . Additionally, it interacts with tubulin, a protein that is essential for cell division, by inhibiting its polymerization . These interactions highlight the compound’s potential as an anticancer agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Furthermore, it disrupts the dynamics of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . These effects underscore its potential therapeutic applications in oncology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on biomolecules, such as the colchicine-binding site on tubulin, inhibiting its polymerization . This binding interaction disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis. Additionally, it inhibits fibroblast growth factor receptors by binding to their active sites, preventing their activation and subsequent signaling pathways . These molecular interactions are crucial for its anticancer activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its bioactivity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity without causing adverse effects . At higher doses, it may cause toxicity and other adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These studies are crucial for developing safe and effective dosage regimens for potential clinical use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes oxidation and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic processes are essential for its bioactivation and elimination from the body. Understanding these pathways is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It is distributed to different cellular compartments, where it exerts its effects The compound’s ability to cross cell membranes and reach its target sites is essential for its bioactivity
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with its target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its effects. Understanding these localization mechanisms is important for optimizing its therapeutic potential.
Propriétés
IUPAC Name |
1-propan-2-ylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8(2)12-6-4-9-3-5-11-7-10(9)12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQHAMUKPGGNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260354 | |
| Record name | 1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221153-83-8 | |
| Record name | 1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221153-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397997.png)
![2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile](/img/structure/B1397998.png)



![1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1398004.png)



